molecular formula C17H17N3O4S2 B2662049 2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868217-43-0

2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2662049
CAS RN: 868217-43-0
M. Wt: 391.46
InChI Key: QOCGVELYDHRUQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazole ring, the introduction of the tosyl group, and the coupling of the nitrobenzyl group via a thioether linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the planar imidazole ring, the bulky tosyl group, and the aromatic nitrobenzyl group. The presence of the nitro group could introduce some interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazole ring is aromatic and relatively stable, but can participate in various reactions. The nitro group is electron-withdrawing and could make the benzyl ring more susceptible to electrophilic attack. The sulfur in the tosyl group and the thioether linkage could also be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar nitro group and potentially polar sulfur-containing groups. Its melting and boiling points would depend on the strength of intermolecular forces .

Scientific Research Applications

Antituberculosis Activity

The synthesis and evaluation of derivatives, including those similar in structure to "2-((4-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole", have shown promising antituberculosis activity. For example, a study by Foroumadi et al. (2004) synthesized derivatives evaluated against Mycobacterium tuberculosis, showing varying degrees of activity, highlighting the potential of nitrobenzylthio derivatives in antituberculosis research (Foroumadi et al., 2004).

Catalytic Applications

Research into the catalytic applications of compounds related to "this compound" has demonstrated their utility in various chemical transformations. Araki et al. (2008) investigated the use of protic N-heterocyclic carbene complexes in catalytic dehydrative condensation, showcasing the versatility of imidazole-derived compounds in facilitating chemical reactions (Araki et al., 2008).

Nonlinear Optical Chromophores

In the field of material science, compounds structurally related to "this compound" have been explored for their potential in creating nonlinear optical chromophores. A study by Santos et al. (2001) developed a series of imidazole-based nonlinear optical chromophores, demonstrating high thermal stability and enhanced molecular nonlinearity, indicating the significance of these compounds in developing advanced materials (Santos et al., 2001).

Antibacterial and Antimicrobial Agents

The antibacterial and antimicrobial properties of derivatives have also been a significant area of research. Patil et al. (2011) synthesized N-heterocyclic carbene–silver(I) acetate complexes, including p-nitrobenzyl-substituted derivatives, and evaluated their antimicrobial activities, showcasing their potential as metallopharmaceutical agents with significant antibacterial activity (Patil et al., 2011).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s hard to define a “mechanism of action”. If this compound were a drug, for example, its mechanism of action would depend on how it interacts with biological targets .

Future Directions

Future research could involve studying this compound’s synthesis, properties, and potential applications. For example, it could be interesting to explore its use in medicinal chemistry, given the biological activity of many imidazole-containing compounds .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-13-2-8-16(9-3-13)26(23,24)19-11-10-18-17(19)25-12-14-4-6-15(7-5-14)20(21)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCGVELYDHRUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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